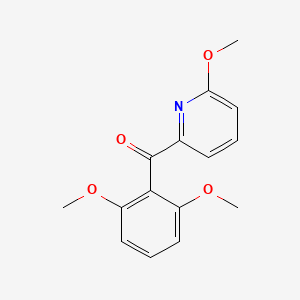
5-bromo-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate de méthyle
Vue d'ensemble
Description
Methyl 5-bromo-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate is a chemical compound with the molecular formula C9H6BrNO4 and a molecular weight of 272.05 g/mol. This compound is characterized by its bromine atom and the presence of a benzoxazole ring, which is a fused heterocyclic structure containing oxygen and nitrogen atoms. It is a solid with a melting point of 240-242°C and is commonly used in organic synthesis and research applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 5-bromosalicylic acid as the starting material.
Reaction Steps: The process involves the formation of the benzoxazole ring through cyclization reactions. This can be achieved by reacting 5-bromosalicylic acid with thionyl chloride to form 5-bromosalicyloyl chloride, followed by cyclization with ammonia to form the benzoxazole ring.
Methylation: The final step involves the methylation of the carboxylic acid group to produce methyl 5-bromo-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate.
Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions, and optimizing yields. Large-scale reactors and continuous flow processes are often employed to achieve efficient production.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving the conversion of the bromine atom to a more oxidized state.
Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups present in the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound due to the presence of the bromine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation Products: Bromine can be oxidized to bromate (BrO3-) or other higher oxidation states.
Reduction Products: The reduction of the bromine atom can lead to the formation of bromide (Br-) or other reduced species.
Substitution Products: Substitution reactions can result in the replacement of the bromine atom with other functional groups, such as iodine or chlorine.
Applications De Recherche Scientifique
Chemistry: This compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: The compound is utilized in the development of new drugs, particularly those targeting cancer and microbial infections. Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which methyl 5-bromo-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.
Comparaison Avec Des Composés Similaires
Methyl 5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate: Similar structure with chlorine instead of bromine.
Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate: Lacks the halogen atom present in the target compound.
Methyl 5-bromo-2-oxo-2,3-dihydro-1,3-benzothiazole-7-carboxylate: Similar structure with sulfur instead of oxygen in the heterocyclic ring.
Uniqueness: The presence of the bromine atom in the benzoxazole ring makes methyl 5-bromo-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate unique compared to its analogs. This bromine atom can significantly influence the reactivity and biological activity of the compound.
Propriétés
IUPAC Name |
methyl 5-bromo-2-oxo-3H-1,3-benzoxazole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO4/c1-14-8(12)5-2-4(10)3-6-7(5)15-9(13)11-6/h2-3H,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDHRJIQJQSKFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)Br)NC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201196880 | |
| Record name | Methyl 5-bromo-2,3-dihydro-2-oxo-7-benzoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201196880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221792-66-0 | |
| Record name | Methyl 5-bromo-2,3-dihydro-2-oxo-7-benzoxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-bromo-2,3-dihydro-2-oxo-7-benzoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201196880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















